8-Gingerol
Overview
Description
8-Gingerol is a phenolic compound found in ginger (Zingiber officinale Roscoe). It is one of the major bioactive components responsible for the characteristic pungent taste of ginger. Ginger has been used for centuries in traditional medicine for its various health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
8-Gingerol, a phenolic compound found in ginger, has been shown to interact with several targets in the body. It has been reported to have the best binding affinities to receptor proteins in disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 . In particular, this compound has been found to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulate immune response, and protect against organ failures in experimental and animal models . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . These pathways play crucial roles in inflammation, oxidative stress, and immunity, contributing to a plethora of pharmacological activities of this compound .
Pharmacokinetics
This compound is absorbed after oral dosing and can be detected as glucuronide and sulfate conjugates . No participant had detectable free this compound . The maximum concentration (Cmax) and area under the curve (AUC) values estimated for a 2.0-g dose are 0.23 ± 0.16 μg/mL and 18.1 ± 20.3 μg·hr/mL respectively . The time to reach maximum concentration (Tmax) is 73.1 ± 29.4 minutes, and the analytes had elimination half-lives less than 2 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to alleviate inflammation by inhibiting the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents . Moreover, it has been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bioavailability of this compound can be affected by factors such as the presence of other compounds, the method of administration, and individual differences in metabolism . Furthermore, the biological activities of this compound, such as its antioxidant and anti-inflammatory capacities, can be influenced by the physiological environment in which it acts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Gingerol can be synthesized through several chemical routes. One common method involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often extracted from ginger rhizomes using solvent extraction methods. The ginger is dried and ground into a powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Gingerol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 8-Shogaol, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield 8-Paradol, another bioactive compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products:
8-Shogaol: Formed through oxidation.
8-Paradol: Formed through reduction.
Various esters and ethers: Formed through substitution reactions.
Scientific Research Applications
8-Gingerol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: this compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: It is used in the food and pharmaceutical industries for its flavoring properties and health benefits
Comparison with Similar Compounds
- 6-Gingerol
- 10-Gingerol
- 6-Shogaol
- 8-Shogaol
- 8-Paradol .
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178078 | |
Record name | (8)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-08-8 | |
Record name | [8]-Gingerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8)-Gingerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (8)-GINGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 8-gingerol?
A1: this compound interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].
Q2: How does this compound influence airway smooth muscle relaxation?
A2: Studies on human airway smooth muscle (ASM) reveal that this compound potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].
Q3: Does this compound impact calcium regulation in cells?
A3: Yes, research indicates that this compound can influence calcium (Ca2+) regulation. In human ASM cells, this compound has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, this compound has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].
Q4: Can this compound affect immune responses?
A4: this compound exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.
Q6: Are there spectroscopic methods to identify and characterize this compound?
A6: Yes, various spectroscopic techniques can be employed to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].
Q7: How does the structure of this compound compare to other gingerols, and what are the implications for their activities?
A7: this compound belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. This compound possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.
Q8: What is known about the stability of this compound, and are there strategies to improve its formulation?
A8: While the provided research papers do not directly address the stability of this compound, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of this compound and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of this compound and its counterparts in twelve ginger accessions [].
Q9: What are the common analytical methods used to quantify this compound and related compounds in ginger samples?
A9: Several analytical techniques are employed to quantify this compound and its related compounds:
- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying this compound and other gingerols in ginger samples [, , , , , , ].
- Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].
- Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].
- Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.